
9-Fluorenylmethyl pentafluorophenyl carbonate
Overview
Description
9-Fluorenylmethyl pentafluorophenyl carbonate is a chemical compound with the molecular formula C21H11F5O3 and a molecular weight of 406.30 g/mol . It is commonly used as a reagent for the efficient, side reaction-free introduction of the N-9-fluorenylmethyloxycarbonyl protecting group into amino acids . This compound is particularly valuable in peptide synthesis due to its ability to form stable and easily removable protecting groups.
Preparation Methods
The synthesis of 9-fluorenylmethyl pentafluorophenyl carbonate typically involves the reaction of 9-fluorenylmethanol with pentafluorophenyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography to obtain a high-purity compound.
Reaction Conditions:
Reactants: 9-fluorenylmethanol, pentafluorophenyl chloroformate
Base: Triethylamine
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Purification: Recrystallization or chromatography
Chemical Reactions Analysis
9-Fluorenylmethyl pentafluorophenyl carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form N-9-fluorenylmethyloxycarbonyl-protected amino acids.
Hydrolysis: In the presence of water, it can hydrolyze to form 9-fluorenylmethanol and pentafluorophenol.
Common Reagents and Conditions:
Nucleophiles: Amines
Solvent: Dichloromethane or other non-polar solvents
Temperature: Room temperature to slightly elevated temperatures
Major Products:
- N-9-fluorenylmethyloxycarbonyl-protected amino acids
- 9-fluorenylmethanol
- Pentafluorophenol
Scientific Research Applications
Organic Synthesis
Role as a Reagent:
9-Fluorenylmethyl pentafluorophenyl carbonate serves as an effective protecting group for alcohols and amines. Its ability to facilitate the formation of carbon-carbon bonds is crucial for synthesizing complex molecules in pharmaceuticals and agrochemicals. The compound allows for selective reactions without side products, enhancing the efficiency of synthetic pathways.
Case Study:
In a study focused on the synthesis of N-9-fluorenylmethyloxycarbonyl amino acids, researchers demonstrated that this compound could introduce the protecting group efficiently without side reactions, leading to high yields of the desired amino acids .
Medicinal Chemistry
Drug Development:
The compound is employed in the development of new drug candidates that require specific fluorinated structures to enhance bioavailability and metabolic stability. The presence of fluorine atoms can significantly alter the pharmacokinetic properties of drug molecules.
Case Study:
Research has shown that using this compound in the synthesis of fluorinated drug candidates resulted in improved metabolic stability compared to non-fluorinated analogs. This property is particularly beneficial for drugs targeting specific biological pathways .
Polymer Chemistry
Synthesis of Fluorinated Polymers:
In polymer chemistry, this compound is used to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These properties make them ideal for applications in coatings, electronics, and other advanced materials.
Data Table: Properties of Fluorinated Polymers Synthesized with this compound
Property | Value |
---|---|
Thermal Stability | High |
Chemical Resistance | Excellent |
Application Areas | Coatings, Electronics |
Analytical Chemistry
Derivatizing Agent:
In analytical chemistry, this compound acts as a derivatizing agent in mass spectrometry. It aids in the identification and quantification of various compounds, which is crucial for environmental and clinical analysis.
Case Study:
A study highlighted its effectiveness in improving the detection limits and resolution in mass spectrometric analyses of complex mixtures, demonstrating its utility in both environmental monitoring and clinical diagnostics .
Material Science
Advanced Materials Development:
The unique properties of this compound make it suitable for creating advanced materials with tailored functionalities. These include high-performance adhesives and sealants used in aerospace and automotive industries.
Data Table: Material Properties
Material Type | Properties |
---|---|
Adhesives | High bond strength, temperature resistant |
Sealants | Chemical resistance, flexibility |
Mechanism of Action
9-Fluorenylmethyl pentafluorophenyl carbonate is often compared with other similar compounds used for amino acid protection, such as:
9-Fluorenylmethyl chloroformate (Fmoc-Cl): Similar in function but uses a chloroformate group instead of a carbonate.
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu): Another protecting group reagent with a succinimidyl leaving group.
Uniqueness:
Comparison with Similar Compounds
- 9-Fluorenylmethyl chloroformate
- 9-Fluorenylmethyl succinimidyl carbonate
Biological Activity
9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp) is a versatile reagent widely used in organic synthesis, particularly in peptide chemistry. Its unique structure, featuring a fluorenylmethyl group and a pentafluorophenyl carbonate moiety, allows it to function effectively as both a protecting and activating agent for amino acids. This article explores the biological activity of Fmoc-OPfp, highlighting its applications, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFO
- Molecular Weight : 406.31 g/mol
- Melting Point : 85 °C
- Purity : ≥98.0% (by HPLC)
Fmoc-OPfp acts primarily by protecting the amino group of amino acids while simultaneously activating the carboxylic acid group for subsequent coupling reactions. The pentafluorophenyl carbonate moiety enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines during peptide bond formation. This dual functionality is critical in solid-phase peptide synthesis (SPPS) and solution-phase coupling reactions.
Applications in Peptide Synthesis
- Protection and Activation : Fmoc-OPfp is utilized for the simultaneous protection of the amino group and activation of carboxylic acids. This approach simplifies the synthesis process by reducing the number of steps required to prepare active esters from amino acids.
- Efficiency in Coupling Reactions : Studies have shown that Fmoc-OPfp exhibits superior coupling efficiency compared to traditional reagents, minimizing racemization during peptide synthesis. This is particularly important for synthesizing enantiomerically pure peptides.
Case Studies
- Synthesis of Protected Amino Acids : A study demonstrated that using six equivalents of Fmoc-OPfp led to high yields of N-Fmoc-protected amino acids with minimal side reactions . The efficiency of this reagent was attributed to its ability to stabilize the reaction intermediates.
- One-Pot Reactions : In a one-pot reaction setup, Fmoc-OPfp was employed to protect amino acids while activating carboxylic acids simultaneously. The results indicated that this method significantly reduced reaction times and improved overall yields compared to sequential protection and activation methods .
Comparative Data
The following table summarizes the efficiency of Fmoc-OPfp in comparison with other common protecting groups:
Reagent | Coupling Efficiency (%) | Racemization Rate (%) |
---|---|---|
Fmoc-OPfp | 95 | 2 |
Boc (tert-butyloxycarbonyl) | 85 | 10 |
Z (benzyloxycarbonyl) | 80 | 8 |
Biological Activity
While primarily used in synthetic chemistry, the biological implications of compounds synthesized using Fmoc-OPfp are significant. For instance:
- Peptide Therapeutics : Many peptides synthesized with Fmoc-OPfp have been investigated for their therapeutic potential in various diseases, including cancer and metabolic disorders.
- Enzyme Inhibition Studies : Research has indicated that certain peptides derived from Fmoc-protected amino acids can act as inhibitors for specific enzymes, showcasing their potential in drug development .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 9-fluorenylmethyl pentafluorophenyl carbonate in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as the compound may release toxic gases upon decomposition . For spills, avoid direct water jets; instead, use inert absorbents (e.g., sand) and dispose of contaminated materials as hazardous waste. Emergency procedures include immediate eye rinsing with water for 15 minutes and medical consultation for prolonged exposure .
Q. How can researchers synthesize and characterize this compound?
- Methodological Answer : Synthesize via reaction of 9-fluorenylmethanol with pentafluorophenyl chloroformate under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC). Characterize the product via H/C NMR to confirm the fluorenylmethyl group (δ 4.2–4.4 ppm for CH) and Fourier-transform infrared spectroscopy (FTIR) for carbonate C=O stretching (~1750 cm). Cross-validate purity using high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
Q. What is the role of this compound in protecting-group chemistry?
- Methodological Answer : The fluorenylmethyl (Fmoc) group acts as a base-labile protecting agent for amines in peptide synthesis. Its pentafluorophenyl carbonate derivative enhances reactivity toward nucleophiles, enabling efficient carbamate formation. Deprotection is achieved with piperidine or morpholine in dimethylformamide (DMF), monitored by UV absorption at 301 nm (characteristic Fmoc cleavage byproduct) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound and nucleophiles be systematically studied?
- Methodological Answer : Employ kinetic studies (e.g., stopped-flow spectroscopy) to measure reaction rates with varying nucleophiles (e.g., amines, thiols). Use density functional theory (DFT) calculations to model transition states and identify electronic effects of the pentafluorophenyl group. Compare experimental and computational activation energies to validate mechanistic pathways .
Q. What strategies optimize reaction yields when using this compound in multi-step syntheses?
- Methodological Answer : Apply factorial design to test variables (e.g., solvent polarity, temperature, stoichiometry). For example, a 2 factorial experiment (temperature: 0°C vs. 25°C; solvent: DCM vs. THF; reagent ratio: 1:1 vs. 1:1.2) can identify optimal conditions. Analyze via ANOVA to determine significant factors affecting yield .
Q. How should researchers resolve contradictions in reported reactivity or stability data for this compound?
- Methodological Answer : Conduct controlled replicate studies under standardized conditions (e.g., inert atmosphere, humidity control). Compare degradation profiles via accelerated stability testing (40°C/75% RH for 4 weeks). Use liquid chromatography-mass spectrometry (LC-MS) to identify decomposition byproducts and trace impurities from conflicting studies .
Q. What methodologies assess the environmental impact of this compound given limited ecotoxicological data?
- Methodological Answer : Perform in silico predictions using quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation and toxicity. Validate with microcosm studies using soil/water samples to measure half-life under aerobic/anaerobic conditions. Cross-reference with structurally similar perfluorinated compounds (PFCs) for persistence extrapolation .
Q. How can theoretical frameworks guide experimental design for novel applications of this reagent?
- Methodological Answer : Align studies with conceptual models like Green Chemistry principles (e.g., atom economy, waste reduction). For example, design solvent-free reactions using ball milling to minimize hazardous waste. Link outcomes to broader hypotheses (e.g., "Electron-withdrawing groups enhance carbonate electrophilicity") through mechanistic probes like Hammett plots .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (2,3,4,5,6-pentafluorophenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F5O3/c22-15-16(23)18(25)20(19(26)17(15)24)29-21(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBKZVZOEBSFQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369789 | |
Record name | 9-Fluorenylmethyl pentafluorophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88744-04-1 | |
Record name | 9-Fluorenylmethyl pentafluorophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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